![molecular formula C12H16N2O B1323494 1-[3-(氨甲基)苯基]哌啶-2-酮 CAS No. 444815-08-1](/img/structure/B1323494.png)
1-[3-(氨甲基)苯基]哌啶-2-酮
描述
The compound "1-[3-(Aminomethyl)phenyl]piperidin-2-one" is a piperidine derivative, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine group. Piperidine derivatives are of significant interest due to their presence in various biologically active molecules and potential use in medicinal chemistry.
Synthesis Analysis
The synthesis of piperidine derivatives can be achieved through various methods. For instance, the asymmetric synthesis of 2-(1-aminoalkyl)piperidines is described using a cyano-phenyloxazolopiperidine compound, which upon reduction and hydrogenolysis, leads to the formation of diamines . Another method involves the Michael addition of secondary amine to an α, β-unsaturated carbonyl compound, resulting in compounds like 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one . Additionally, a three-component synthesis approach is used to create novel pyridine derivatives involving malononitrile, an aldehyde, and piperidine .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex and is often studied using spectroscopic methods and X-ray crystallography. For example, the crystal structure of novel piperidine derivatives has been determined, revealing interactions such as C-H…O, C-C…Cl, and C-H…C . Conformational analysis and the study of three-dimensional structures of piperidine isomers have been conducted using NMR spectroscopy, providing insights into the orientation of substituents within the piperidine ring .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including conjugate addition, substitution, and catalytic hydrogenation. For instance, the synthesis of biologically active N-substituted acetamide derivatives involves the substitution at the nitrogen atom with different electrophiles . The reaction of methyl phenylphosphinylacetic acid with paraformaldehyde and alcohols, catalyzed by piperidine, leads to the formation of 2-aminoethylphenylphosphinic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The crystal structures of certain derivatives show different angles of inclination between the piperidine ring and substituent groups, affecting their physical properties . Theoretical calculations, such as density functional theory (DFT), are used to predict properties like hyperpolarizability, molecular electrostatic potential, and vibrational analysis, which correlate well with experimental data . Additionally, the stability of molecules can be analyzed using natural bond orbital analysis, and local reactivity descriptors can indicate chemically reactive sites within the molecule .
科学研究应用
合成和化学
- 已合成1-[3-(氨甲基)苯基]哌啶-2-酮和类似化合物,用于各种目的,包括通过涉及对甲醛和一级或二级醇的反应来制备膦酸(H. Krawczyk, 1996)。
- 已进行了有关衍生物的合成和光谱分析的研究,突出了它们在生物应用中的潜力,特别是在酶抑制研究中(H. Khalid et al., 2016)。
生物和药用应用
- 已评估1-[3-(氨甲基)苯基]哌啶-2-酮的衍生物对其抗肿瘤活性,展示了在癌症治疗模型中的显著潜力(K. Arul & A. Smith, 2016)。
- 一些研究专注于了解类似化合物对腺苷脱氨酶的抑制作用,有助于我们对嘌呤代谢的了解(Н. К. Гаспарян等,2007)。
工业和材料科学应用
- 已研究了哌啶衍生物,包括类似于1-[3-(氨甲基)苯基]哌啶-2-酮的化合物,对轻钢的缓蚀性能,展示了显著的工业应用(C. Verma et al., 2016)。
- 此外,这些化合物已被合成并评估其抗菌活性,表明它们在新抗菌剂的开发中具有潜力(Ram C.Merugu et al., 2010)。
未来方向
Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines are also being explored .
属性
IUPAC Name |
1-[3-(aminomethyl)phenyl]piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-9-10-4-3-5-11(8-10)14-7-2-1-6-12(14)15/h3-5,8H,1-2,6-7,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYERCEJLGNFGOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Aminomethyl)phenyl]piperidin-2-one | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B1323412.png)
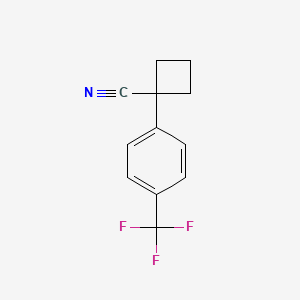


![tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1323422.png)
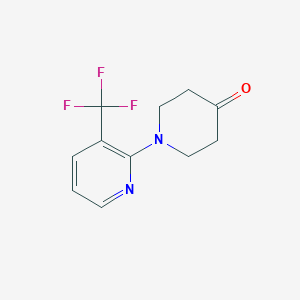
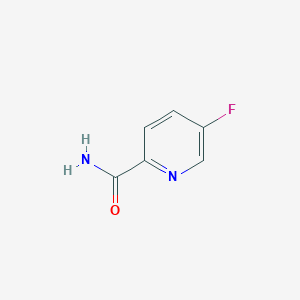


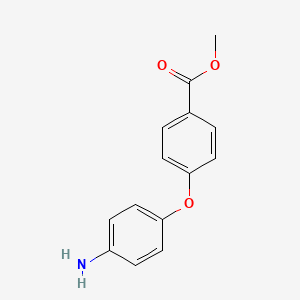
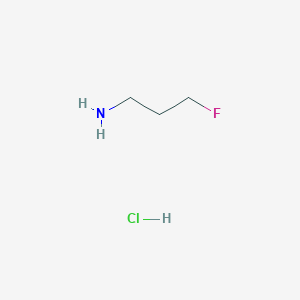
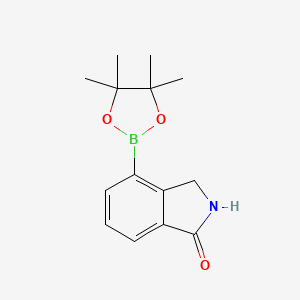
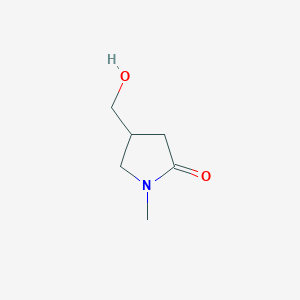
![2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1323441.png)